1-((9H-fluoren-9-yl)methyl)piperidine
Overview
Description
1-((9H-Fluoren-9-yl)methyl)piperidine is a chemical compound with the molecular formula C19H21N. It is known for its role as an intermediate in the synthesis of the 9-Fluorenylmethoxycarbonyl group (FMOC), which is widely used as an amino-protecting group in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((9H-Fluoren-9-yl)methyl)piperidine can be synthesized through various methods. One common route involves the reaction of piperidine with 9-fluorenylmethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((9H-Fluoren-9-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted piperidine derivatives .
Scientific Research Applications
1-((9H-Fluoren-9-yl)methyl)piperidine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of FMOC, which is crucial for peptide synthesis.
Biology: The compound is employed in the study of protein interactions and modifications.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-((9H-Fluoren-9-yl)methyl)piperidine involves its role as an intermediate in chemical reactions. The fluorenyl group provides steric hindrance and electronic effects that influence the reactivity of the piperidine ring. This makes it a valuable tool in the synthesis of complex molecules .
Comparison with Similar Compounds
1-(9-Fluorenylmethyl)piperidine: Shares a similar structure but may have different reactivity due to slight variations in the molecular framework.
9-Fluorenylmethoxycarbonyl chloride: Another FMOC-related compound used in peptide synthesis.
Uniqueness: 1-((9H-Fluoren-9-yl)methyl)piperidine is unique due to its specific combination of the fluorenyl and piperidine moieties, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-6-12-20(13-7-1)14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKWVVEINTEQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511240 | |
Record name | 1-[(9H-Fluoren-9-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-58-6 | |
Record name | 1-[(9H-Fluoren-9-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80511240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(9-Fluorenylmethyl)piperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH3TUQ8GCT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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